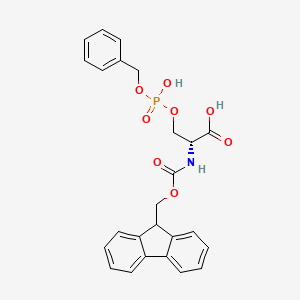

4-(二氟甲氧基)-3-碘苯甲酸

描述

4-(Difluoromethoxy)benzoic acid is a p-difluoromethoxy substituted benzoic acid . It’s closely related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), has been studied for its effects on pulmonary fibrosis .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, roflumilast, a drug used to treat chronic obstructive pulmonary disease (COPD), can be synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis

The molecular formula of 4-(Difluoromethoxy)benzoic acid is C8H6F2O3 . For a related compound, 4-(Difluoromethoxy)benzaldehyde, the molecular formula is C8H6F2O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been described. For instance, the synthesis of roflumilast involves O-alkylation, oxidation, and N-acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethoxy)benzoic acid include a density of 1.4±0.1 g/cm3, boiling point of 272.1±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .科学研究应用

合成工艺

4-羟基-3-碘苯甲酸甲酯的二氟甲基化:一种用于 4-羟基-3-碘苯甲酸甲酯的实用二氟甲基化方案已经开发出来,提供了一种安全且大规模的工艺。这一进展展示了以高收率和高纯度生产相关化合物(如 4-(二氟甲氧基)-3-碘苯甲酸)的潜力 (Sperry & Sutherland, 2011)。

罗氟司特的新路线:从 4-羟基-3-碘苯甲酸出发,已经建立了 PDE 4 抑制剂罗氟司特的新合成途径。该工艺包括制造关键中间体,如 3-(环丙基甲氧基)-4-(二氟甲氧基)苯甲酸 (Ni & Li, 2012)。

热力学性质

- 碘苯甲酸的升华量热法:使用升华量热法对 2-碘、3-碘和 4-碘苯甲酸进行的研究提供了有关其热力学性质(包括升华焓和蒸汽压)的宝贵数据 (Tan & Sabbah, 1994)。

化学反应和应用

用于合成恶二唑的氧化环加成:已经开发出一种涉及高价碘催化的合成 1,2,4-恶二唑的方法,证明了碘苯甲酸衍生物在复杂有机合成中的用处 (Yoshimura et al., 2016)。

与溴锌-二氟膦酸酯的铜催化交叉偶联:涉及碘苯甲酸酯的铜催化交叉偶联反应强调了一种有效合成芳基二氟膦酸酯(一类重要的生命科学化合物)的方法 (Feng, Chen, & Zhang, 2012)。

2,4,5-三氟苯甲酸的合成:已经报道了一种用于合成 2,4,5-三氟苯甲酸的连续流工艺,展示了氟代苯甲酸在制药和材料科学中的应用 (Deng et al., 2015)。

电化学免疫传感器开发:本研究利用 4-氨基苯甲酸创建纳米复合材料,例证了苯甲酸衍生物在开发灵敏高效的免疫传感器中的潜力 (Shi et al., 2020)。

作用机制

Target of Action

The primary target of 4-(Difluoromethoxy)-3-iodobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .

Mode of Action

4-(Difluoromethoxy)-3-iodobenzoic acid interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are typically upregulated during the EMT process . It also increases the expression of E-cadherin, a protein that is usually downregulated during EMT . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, which are key proteins in the TGF-β1 signaling pathway .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway. TGF-β1 induces the phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . By reducing the phosphorylation levels of Smad2/3, 4-(Difluoromethoxy)-3-iodobenzoic acid disrupts this pathway, thereby attenuating the EMT process .

Result of Action

The action of 4-(Difluoromethoxy)-3-iodobenzoic acid results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .

Action Environment

安全和危害

属性

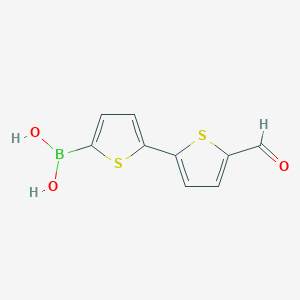

IUPAC Name |

4-(difluoromethoxy)-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2IO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJBTOZFVXVMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660974 | |

| Record name | 4-(Difluoromethoxy)-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)-3-iodobenzoic acid | |

CAS RN |

1131588-14-1 | |

| Record name | 4-(Difluoromethoxy)-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline](/img/structure/B1437169.png)

![{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid](/img/structure/B1437171.png)

![N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline](/img/structure/B1437173.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline](/img/structure/B1437174.png)